

Essential Safety and Logistical Information for Handling Furafylline

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For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of **Furafylline**. It is designed to be a preferred resource for laboratory safety, offering procedural guidance to ensure the safe and effective use of this compound in a research environment.

Furafylline is a methylxanthine derivative and a potent, selective inhibitor of the human cytochrome P450 enzyme CYP1A2.[1][2] While specific quantitative toxicity data such as LD50 values and occupational exposure limits are not readily available in public databases, **Furafylline** is considered a hazardous substance.[3] Therefore, cautious handling and adherence to stringent safety protocols are imperative.

Quantitative Data Summary

While specific toxicity values are not available, the following table summarizes key physical and chemical properties of **Furafylline**.



Property	Value	Source
Molecular Formula	C12H12N4O3	[1]
Molecular Weight	260.25 g/mol	[1]
Appearance	Crystalline solid	[2]
Solubility	Soluble in DMSO (approx. 5 mg/ml) and DMF (approx. 0.3 mg/ml). Sparingly soluble in aqueous buffers.	[2]
Storage	Store at -20°C for long-term stability (≥ 4 years).	[2]

Personal Protective Equipment (PPE)

Given that **Furafylline** is harmful by inhalation, in contact with skin, and if swallowed, a comprehensive PPE strategy is crucial.[3] The following PPE is mandatory when handling **Furafylline** in a laboratory setting.



PPE Category	Item	Specifications and Procedures
Hand Protection	Nitrile Gloves	Wear two pairs of powder-free nitrile gloves. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.
Body Protection	Laboratory Coat	A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.
Eye Protection	Safety Goggles	Wear chemical splash goggles at all times.
Face Protection	Face Shield	In addition to safety goggles, a face shield must be worn when there is a risk of splashes or aerosol generation.
Respiratory Protection	N95 or N100 Respirator	A NIOSH-approved N95 or N100 particulate respirator should be used when handling the powder form of Furafylline to prevent inhalation.

Experimental Protocols

In Vitro Inhibition of Human Cytochrome P450 1A2 by Furafylline

This protocol is adapted from studies characterizing the mechanism-based inhibition of CYP1A2.

Materials:

• Furafylline



- Human liver microsomes
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- Phosphate buffer (pH 7.4)
- CYP1A2 substrate (e.g., phenacetin)
- Incubator/water bath at 37°C
- Quenching solution (e.g., acetonitrile)
- LC-MS/MS for analysis

Procedure:

- Prepare Furafylline Stock Solution: Dissolve Furafylline in DMSO to a concentration of 10 mM.
- Pre-incubation: In a microcentrifuge tube, combine human liver microsomes (final
 concentration 0.1-0.5 mg/mL), phosphate buffer, and the **Furafylline** solution (to achieve the
 desired final inhibitor concentration).
- Initiate the Inhibition Reaction: Add the NADPH regenerating system to the pre-incubation mixture to start the enzymatic reaction.
- Incubate: Incubate the mixture at 37°C for a specified time (e.g., 10-30 minutes) to allow for the mechanism-based inhibition to occur.
- Initiate the Substrate Metabolism: Following the pre-incubation, add the CYP1A2 substrate (e.g., phenacetin) to the mixture.
- Incubate for Metabolism: Incubate at 37°C for the desired metabolic reaction time (e.g., 15 minutes).
- Quench the Reaction: Stop the reaction by adding an equal volume of ice-cold quenching solution (e.g., acetonitrile).



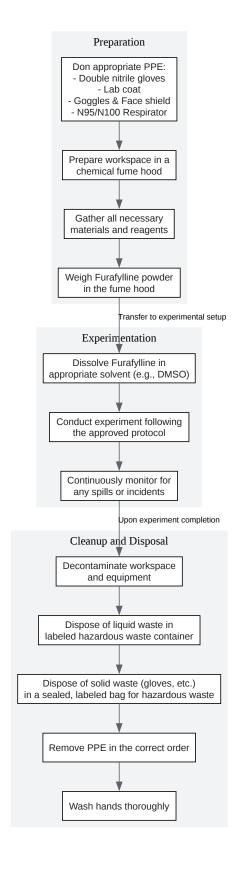


- Sample Preparation: Centrifuge the quenched sample to pellet the protein.
- Analysis: Transfer the supernatant to an autosampler vial for analysis of the metabolite formation by LC-MS/MS.

Operational and Disposal Plans

Standard Operating Procedure for Handling Furafylline





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Caption: Standard Operating Procedure for Handling Furafylline.







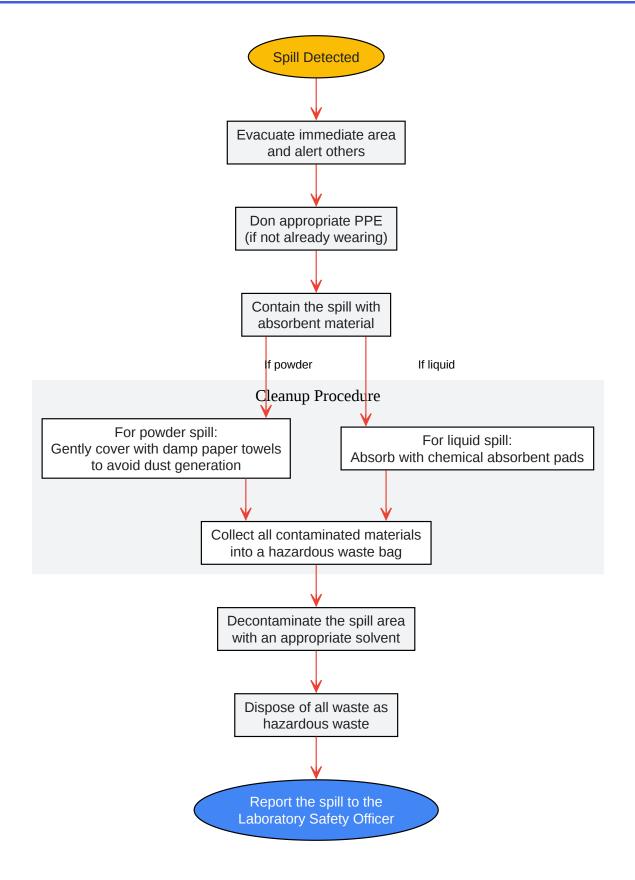
Disposal Plan:

All waste generated from the handling of **Furafylline** must be treated as hazardous waste.[3]

- Liquid Waste: Collect all liquid waste containing Furafylline in a dedicated, sealed, and clearly labeled hazardous waste container. The container should specify "Hazardous Waste: Furafylline".
- Solid Waste: All contaminated solid waste, including gloves, pipette tips, and disposable labware, must be collected in a designated, sealed, and labeled hazardous waste bag.
- Empty Containers: Puncture empty Furafylline containers to prevent reuse and dispose of them in the designated solid hazardous waste stream.[3]
- Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste management company in accordance with local, state, and federal regulations.

Spill Response Plan





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Caption: Furafylline Spill Response Workflow.



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